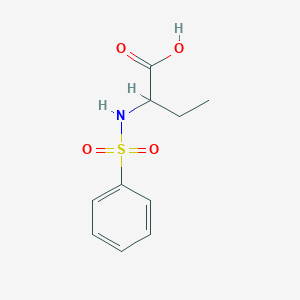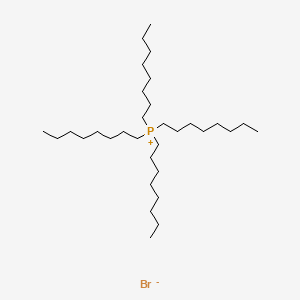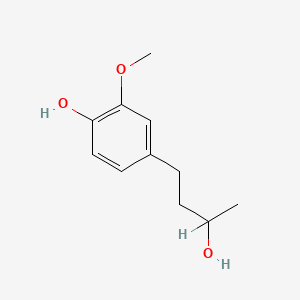
2-Benzenesulfonylamino-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzenesulfonylamino-butyric acid (BASB) is a chemical compound that has been extensively used in various fields of research and industry. It belongs to the class of sulfonamides, which are important pharmacological agents used in treating various infectious diseases. The molecular formula of BASB is C10H13NO4S and its molecular weight is 243.28 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzene ring, a sulfonyl group, an amino group, and a butyric acid group . The molecular formula is C10H13NO4S .Aplicaciones Científicas De Investigación
Catalysis and Chemical Transformations
- Catalytic Activities in Oxidation Reactions : Compounds derived from 2-Benzenesulfonylamino-butyric acid have been used in catalytic processes. For instance, copper polymers synthesized from related sulfonic acids have shown efficiency in the oxidation of cyclohexane, with ionic liquids enhancing yields and turnover numbers significantly (Hazra et al., 2016). This highlights the potential of such compounds in industrial catalysis, particularly in processes requiring mild conditions and high efficiency.
Structural Chemistry
- Crystal Structures and Conformational Studies : The structural characterization of benzenesulfonylamino derivatives reveals significant insights into their conformational properties. For example, studies on variations in L-tyrosine backbone conformation, intramolecular aromatic π-π stacking, and short C-H⋯O interactions have provided a deeper understanding of these compounds' molecular structures (Khan et al., 2011). This information is crucial for designing new materials and understanding their properties at a molecular level.
Potential Pharmaceutical Applications
- Anticancer and Biological Activities : Derivatives of benzenesulfonylamino compounds have been evaluated for their anticancer effects and biological activities. For instance, novel arylsulfonamidopyrazole derivatives have shown significant inhibitory effects on α-glycosidase, with promising anticancer activities against various cancer cell lines (Taslimi et al., 2020). This suggests a potential pathway for developing new therapeutic agents based on these compounds.
Environmental and Material Sciences
- Application in 3D Microfabrication : Certain benzenesulfonylamino-based photoacid generators have been applied in positive-tone 3D microfabrication, demonstrating significant potential in materials science. The efficiency of these compounds in initiating polymerization of epoxides under near-infrared laser irradiation highlights their versatility and potential in developing new materials and manufacturing processes (Zhou et al., 2002).
Mecanismo De Acción
While the specific mechanism of action for 2-Benzenesulfonylamino-butyric acid is not available, sulfonamides, a class of compounds to which it belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Propiedades
IUPAC Name |
2-(benzenesulfonamido)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-2-9(10(12)13)11-16(14,15)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGPWMINFIDFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282323 |
Source


|
| Record name | 2-[(Phenylsulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51786-16-4 |
Source


|
| Record name | 2-[(Phenylsulfonyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51786-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Phenylsulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501282323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)












